molecular formula C10H10Cl2N2O2 B1620485 N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide CAS No. 23562-52-9

N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide

Cat. No.: B1620485
CAS No.: 23562-52-9
M. Wt: 261.1 g/mol
InChI Key: WDJDIFOCXRYUEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide typically involves the acetylation of 2-amino-4,5-dichlorophenylamine. The reaction is carried out in the presence of acetic anhydride and a suitable solvent such as pyridine or acetic acid. The reaction conditions include maintaining the temperature between 0°C to 5°C to ensure the selective acetylation of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide: Known for its unique dichlorophenyl structure.

    1,2-Bis(acetylamido)-4,5-dichlorobenzene: Similar structure but different functional groups.

    Acetamide, N,N’-(4,5-dichloro-o-phenylene)bis-: Another related compound with similar properties.

Uniqueness

This compound is unique due to its specific dichlorophenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

N-(2-acetamido-4,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c1-5(15)13-9-3-7(11)8(12)4-10(9)14-6(2)16/h3-4H,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJDIFOCXRYUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1NC(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372670
Record name N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23562-52-9
Record name N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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